![molecular formula C7H6BrN3 B6229258 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1638759-60-0](/img/no-structure.png)
4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in literature .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system . For instance, one method involves the treatment of diphenylhydrazone and pyridine with iodine . Another method involves starting from 1-phenyl-3-methyl-5-amino-pyrazole which is treated with 1,3-diketones in glacial acetic acid .Molecular Structure Analysis
1H-pyrazolo[3,4-b]pyridines can present two isomeric structures . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 has been analyzed in various studies .Chemical Reactions Analysis
The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives have been studied extensively . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications
Synthesis and Structural Features
4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (referred to as compound 1) belongs to the pyrazolopyridine family. It exists in two tautomeric forms: the 1H-isomer and the 2H-isomer. The synthesis methods involve starting from either a preformed pyrazole or pyridine ring. Compound 1’s structural similarity to purine bases (adenine and guanine) has attracted medicinal chemists .
Biological Activity and Medicinal Chemistry
Compound 1 exhibits diverse biological activities, making it relevant for drug discovery:
- Tropomyosin Receptor Kinases (TRKs) Inhibition : Scaffold hopping and computer-aided drug design led to the synthesis of 38 derivatives of compound 1. These derivatives were evaluated for their potential as TRK inhibitors, which play a crucial role in cell proliferation and differentiation .
- Hybrid Molecules : Molecular hybrids combining compound 1 with other heterocyclic moieties (e.g., triazoles) have been designed and analyzed. These hybrids exhibit drug-like properties and have been tested against bacterial strains .
Synthetic Strategies
Methods for synthesizing compound 1 and its derivatives have been systematized:
- Assembly of Pyrazolopyridine System : Researchers have explored various synthetic routes, considering advantages and drawbacks. These methods contribute to the growing library of pyrazolopyridine-based compounds .
Mechanism of Action
Target of Action
4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has been the subject of numerous studies due to its potential biomedical applications Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been associated with various biological activities, suggesting a wide range of potential targets .
Mode of Action
It’s known that these types of compounds can interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against certain enzymes .
Biochemical Pathways
Given the structural similarity to other pyrazolo[3,4-b]pyridines, it’s plausible that this compound could influence a variety of biochemical pathways .
Pharmacokinetics
One study on similar pyrazolo[3,4-b]pyridine derivatives reported good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms , which are crucial enzymes involved in drug metabolism.
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting that they may have a similar effect .
Action Environment
One study noted that the photophysical properties of similar compounds were measured in polar aprotic solvents , suggesting that the solvent environment could potentially influence the compound’s action.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine involves the reaction of 3-methyl-1H-pyrazolo[3,4-b]pyridine with bromine in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "3-methyl-1H-pyrazolo[3,4-b]pyridine", "Bromine", "Solvent", "Catalyst" ], "Reaction": [ "Add 3-methyl-1H-pyrazolo[3,4-b]pyridine to a reaction flask", "Add a suitable solvent to the reaction flask", "Add a catalyst to the reaction flask", "Add bromine dropwise to the reaction flask while stirring", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine" ] } | |
CAS RN |
1638759-60-0 |
Product Name |
4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine |
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
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